REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[CH:17]=[C:16]([NH2:18])[O:15][N:14]=1>N1C=CC=CC=1>[CH3:12][C:13]1[CH:17]=[C:16]([NH:18][S:8]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)(=[O:10])=[O:9])[O:15][N:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pyridine was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (300 ml)
|
Type
|
ADDITION
|
Details
|
a 5% NaOH solution (100 ml) was added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
continued for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl acetate (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)NS(=O)(=O)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |